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molecular formula C14H15NO3S B8423854 2-(3-Isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid

2-(3-Isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid

Cat. No. B8423854
M. Wt: 277.34 g/mol
InChI Key: WXEMBVNYZIOBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05614520

Procedure details

390 mg of 3-Isopropoxythiobenzamide was dissolved in 5 ml of ethanol, 360 mg of ethyl 2-chloroacetoacetate was added to the solution, and the mixture was heated under reflux for five hours. After the reaction mixture was cooled, it was concentrated and subjected to silica gel chromatography (eluent, hexane: ethyl acetate=9:1) to separate an intended product (490 mg). The resulting oily substance was dissolved in 5 ml of ethanol, 10 ml of a 1N aqueous sodium hydroxide solution was added, and the mixture was heated at 70° C. for one hour. After the completion of the reaction, ethanol was removed by distillation and the residue was neutralized with 1N hydrochloric acid. The precipitated crystal was collected by filtration and recrystallized from a 50% aqueous ethanol solution to give 358 mg of 2-(3-isopropoxyphenyl)-4-methyl-5-thiazolecarboxylic acid (yield: 65%).
Name
3-Isopropoxythiobenzamide
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([NH2:10])=[S:9])([CH3:3])[CH3:2].Cl[CH:15]([C:21]([CH3:23])=O)[C:16]([O:18]CC)=[O:17]>C(O)C>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([C:8]2[S:9][C:15]([C:16]([OH:18])=[O:17])=[C:21]([CH3:23])[N:10]=2)[CH:11]=[CH:12][CH:13]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
3-Isopropoxythiobenzamide
Quantity
390 mg
Type
reactant
Smiles
C(C)(C)OC=1C=C(C(=S)N)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
CUSTOM
Type
CUSTOM
Details
to separate an intended product (490 mg)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oily substance was dissolved in 5 ml of ethanol
ADDITION
Type
ADDITION
Details
10 ml of a 1N aqueous sodium hydroxide solution was added
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, ethanol
CUSTOM
Type
CUSTOM
Details
was removed by distillation
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a 50% aqueous ethanol solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C=CC1)C=1SC(=C(N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 358 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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